molecular formula C13H13PS B14373884 4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione CAS No. 91575-16-5

4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione

Cat. No.: B14373884
CAS No.: 91575-16-5
M. Wt: 232.28 g/mol
InChI Key: HXDAIGIUSXYXSV-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione is an organophosphorus compound characterized by the presence of a phosphinine ring with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione typically involves the reaction of 4,5-dimethyl-2-phenylphosphinine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the thione group. The process may involve the use of solvents such as dichloromethane or toluene and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions include phosphine oxides, thiols, and substituted phosphinines, depending on the specific reaction and conditions used.

Scientific Research Applications

4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form strong bonds with metal ions, making it an effective ligand in catalysis. Additionally, the compound’s aromatic ring allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-phenylphosphinine: Lacks the thione group but shares the phosphinine ring structure.

    2-Phenyl-1lambda~5~-phosphinine-1-thione: Similar structure but without the dimethyl groups.

    4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-oxide: Contains an oxide group instead of a thione group.

Uniqueness

4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione is unique due to the presence of both the dimethyl groups and the thione group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

91575-16-5

Molecular Formula

C13H13PS

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C13H13PS/c1-10-8-13(14(15)9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

HXDAIGIUSXYXSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=P(=S)C=C1C)C2=CC=CC=C2

Origin of Product

United States

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